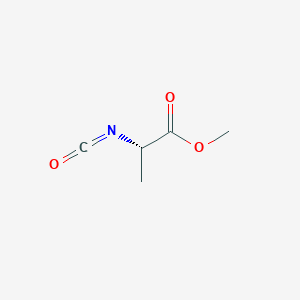

Methyl (S)-(-)-2-Isocyanatopropionate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427082 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30293-82-4 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-2-Isocyanatopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Isocyanates in Organic Synthesis and Materials Science

Chirality, the property of asymmetry in molecules, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. hilarispublisher.com Chiral molecules, known as enantiomers, are non-superimposable mirror images of each other. hilarispublisher.com In many biological and chemical systems, only one enantiomer of a chiral molecule will elicit the desired effect. This makes the ability to synthesize stereochemically pure compounds—a process known as asymmetric synthesis—a critical objective for chemists. hilarispublisher.com

Chiral isocyanates are powerful reagents in this pursuit. The isocyanate functional group (-N=C=O) is highly reactive toward nucleophiles such as alcohols, amines, and water. This reactivity allows for the formation of a variety of stable chemical bonds, including urethane (B1682113) and urea (B33335) linkages, which are foundational to many synthetic pathways and polymer structures. chemimpex.com

In Organic Synthesis: The primary value of chiral isocyanates lies in their use as building blocks for creating enantiomerically pure molecules. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, and amino acid derivatives. chemimpex.com By starting with a chiral isocyanate, chemists can introduce a specific stereocenter into a target molecule, ensuring that the final product has the correct three-dimensional arrangement for its intended biological or chemical activity. chemimpex.com They can also be used as chiral derivatizing agents to determine the enantiomeric purity of other chiral molecules through techniques like NMR spectroscopy. researchgate.net

In Materials Science: The ability of isocyanates to form stable urethane linkages is exploited in polymer chemistry. chemimpex.com When a chiral isocyanate is incorporated into a polymer backbone, it can impart specific, predictable properties to the resulting material. This has led to the development of specialty polymers with applications in high-performance coatings, adhesives, and other advanced materials where durability and specific functional characteristics are required. chemimpex.com The controlled stereochemistry introduced by the chiral center can influence the polymer's morphology, mechanical properties, and interactions with other chiral molecules or polarized light.

Overview of the Research Landscape Surrounding Methyl S 2 Isocyanatopropionate

Methyl (S)-(-)-2-isocyanatopropionate, derived from the naturally occurring amino acid L-alanine, is a prominent example of a chiral isocyanate building block. chemspider.com Its specific structure, featuring a methyl ester and a chiral center at the alpha-carbon, makes it a valuable intermediate in targeted synthetic applications.

Research involving this compound is primarily focused on its utility in the development of new pharmaceuticals and specialty chemicals. chemimpex.com It is frequently used as an intermediate in multi-step syntheses where the introduction of a specific chiral moiety is required. chemimpex.com For instance, its reactivity is harnessed to build peptide derivatives and other complex molecules where stereochemical control is essential for efficacy. chemimpex.com

The synthesis of this compound and similar amino acid-derived isocyanates is well-established. Common methods involve the reaction of the corresponding amino acid ester hydrochloride (in this case, L-alanine methyl ester hydrochloride) with a phosgene (B1210022) equivalent, such as triphosgene, under mild conditions. orgsyn.org This procedure provides high yields of the desired isocyanate, making it accessible for research and development. orgsyn.org

In materials science, the compound contributes to the creation of functional polymers. chemimpex.com Its ability to react with nucleophiles facilitates the formation of urethane (B1682113) linkages, which can be tailored for specific applications in materials requiring enhanced performance characteristics. chemimpex.com

Below are the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 30293-82-4 |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 61°C at 15 mmHg |

| Purity | >98.0% (GC) |

Mechanistic Investigations of Reactions Involving Methyl S 2 Isocyanatopropionate

Nucleophilic Reactivity of the Isocyanate Group in Methyl (S)-(-)-2-Isocyanatopropionate

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of the diverse chemical transformations of this compound.

The addition of nucleophiles to the isocyanate group of this compound leads to the formation of a variety of stable functional groups. The general mechanism involves the attack of the nucleophile on the central carbon of the isocyanate, followed by protonation of the nitrogen atom.

Key reactions include:

Urethane (B1682113) formation: Alcohols react with the isocyanate to form urethanes (carbamates). This is one of the most common and well-studied reactions of isocyanates.

Urea (B33335) formation: Amines add to the isocyanate to yield ureas.

Amide formation: Carboxylic acids can react to form amides, although this reaction is often accompanied by the formation of other products.

Thiolcarbamate formation: Thiols react in a similar fashion to alcohols to produce thiolcarbamates.

The table below summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Functional Group Formed | Product Class |

| Alcohol (R-OH) | Urethane (Carbamate) | -NH-CO-OR |

| Amine (R-NH2) | Urea | -NH-CO-NHR |

| Thiol (R-SH) | Thiolcarbamate | -NH-CO-SR |

| Carboxylic Acid (R-COOH) | Amide | -NH-CO-R |

The formation of a urethane linkage from the reaction of an isocyanate with an alcohol is a cornerstone of polyurethane chemistry and is a key reaction of this compound. The mechanism of this reaction has been the subject of numerous studies, and several pathways have been proposed, including both uncatalyzed and catalyzed routes.

Uncatalyzed Mechanism: In the absence of a catalyst, the reaction is believed to proceed through a concerted mechanism involving a cyclic transition state. The alcohol's hydroxyl group attacks the isocyanate carbon, while the hydrogen is transferred to the nitrogen atom simultaneously.

Catalyzed Mechanism: The rate of urethane formation is significantly enhanced by the presence of catalysts. Common catalysts include tertiary amines and organometallic compounds.

Tertiary Amine Catalysis: Tertiary amines are thought to act as nucleophilic catalysts, forming a reactive intermediate with the isocyanate, which is then more susceptible to attack by the alcohol. Alternatively, they can act as general base catalysts, activating the alcohol by deprotonation.

Organometallic Catalysis: Organotin compounds, for example, are highly effective catalysts. The proposed mechanism involves the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack and proton transfer steps.

While these general mechanisms are well-established for isocyanates, detailed kinetic studies and computational modeling specific to the reactions of this compound are limited in the available scientific literature.

Stereochemical Aspects of Reactions with this compound

The presence of a chiral center in this compound introduces stereochemical considerations into its reactions. The stereochemical outcome of additions to the isocyanate group can be influenced by the existing stereocenter and can be further controlled through the use of chiral auxiliaries and catalysts.

When this compound reacts with a chiral nucleophile, two diastereomeric products can be formed. The inherent stereochemistry of the isocyanate can lead to a degree of diastereoselectivity, a phenomenon known as substrate-controlled stereoselectivity. The chiral environment provided by the (S)-2-propionyl group can favor the approach of the nucleophile from one face of the planar isocyanate group over the other.

The degree of diastereoselectivity is dependent on several factors, including:

The nature of the nucleophile.

The reaction conditions (temperature, solvent).

The presence of any coordinating species.

Quantitative data on the diastereoselectivity of reactions of this compound with a broad range of chiral nucleophiles is not extensively documented in readily available sources.

To achieve high levels of stereocontrol in reactions involving achiral nucleophiles, chiral auxiliaries or catalysts are often employed.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral nucleophile. The reaction of this modified nucleophile with this compound would then proceed with a higher degree of diastereoselectivity due to the combined stereochemical influence of both chiral centers. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Chiral Catalysts: Chiral catalysts, such as chiral Lewis acids or chiral organocatalysts, can create a chiral environment around the reactants, favoring one reaction pathway over the other. The catalyst can coordinate to either the isocyanate or the nucleophile, or both, thereby directing the nucleophilic attack to a specific face of the isocyanate. This approach can lead to high enantioselectivity in the formation of the product.

The following table provides a conceptual overview of the expected outcomes.

| Reaction Type | Stereochemical Control | Expected Outcome |

| Reaction with achiral nucleophile (no catalyst) | Substrate-controlled | Potentially low diastereoselectivity |

| Reaction with chiral nucleophile | Substrate and reagent-controlled | Diastereomeric products, ratio dependent on matching/mismatching of stereocenters |

| Reaction with achiral nucleophile and chiral catalyst | Catalyst-controlled | Enantiomerically enriched product |

This table represents general principles of asymmetric synthesis. Specific examples of the application of chiral auxiliaries and catalysts in reactions of this compound with corresponding performance data (e.g., diastereomeric excess or enantiomeric excess) are not widely reported in the surveyed literature.

Applications of Methyl S 2 Isocyanatopropionate in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The inherent chirality of Methyl (S)-(-)-2-isocyanatopropionate is its most defining feature, making it a sought-after reagent for stereoselective synthesis. Chiral building blocks are fundamental components in the construction of enantiomerically pure molecules, which is particularly crucial in medicinal chemistry and materials science where stereochemistry often dictates biological activity or material properties. chemimpex.com

This compound serves as a direct precursor for a variety of non-standard, stereochemically defined amino acid derivatives. chemimpex.com The highly electrophilic isocyanate group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and even carbon nucleophiles, to form stable adducts like urethanes (carbamates) and ureas. This reactivity provides a straightforward method for elaborating the side chain or modifying the N-terminus of the alanine (B10760859) scaffold while retaining the original stereochemistry.

For instance, the reaction with alcohols leads to N-alkoxycarbonyl-alanine methyl esters, and reaction with amines produces N-alkyl/aryl-ureido-alanine methyl esters. These transformations are often high-yielding and proceed under mild conditions, preserving the delicate stereocenter. This methodology is a powerful tool for creating libraries of novel amino acid derivatives for screening in drug discovery programs. chemimpex.comorgsyn.org

Table 1: Examples of Reactions for Synthesizing Amino Acid Derivatives

| Nucleophile (R-XH) | Reagent | Resulting Derivative Class | General Structure |

| Alcohol (R-OH) | This compound | N-Alkoxycarbonyl Alanine Derivative | |

| Amine (R-NH₂) | This compound | N-Alkylureido Alanine Derivative | |

| Water (H₂O) | This compound | Symmetrical Urea (B33335) Derivative (via unstable carbamic acid) |

Beyond single amino acid derivatives, this compound is a valuable precursor in the construction of complex peptide scaffolds. orgsyn.org Peptides are information-rich building blocks that can be assembled into discrete supramolecular architectures. researchgate.net The isocyanate provides a reactive handle for coupling with other amino acid esters or peptides, enabling the formation of peptide bonds or urea linkages within a growing chain.

This approach is particularly useful for synthesizing azapeptides, where a nitrogen atom replaces the α-carbon of an amino acid residue. orgsyn.org These peptide mimics often exhibit enhanced stability against enzymatic degradation and can have unique conformational properties. The use of chiral isocyanates ensures that the stereochemical integrity of the scaffold is precisely controlled, which is critical for achieving the desired secondary and tertiary structures that govern biological interactions. researchgate.netmdpi.com The ability to build these complex, folded structures opens opportunities for creating novel functions and applications in biomaterials and therapeutics. researchgate.net

Role in the Creation of Specialty Organic Molecules

The utility of this compound extends beyond biomimetic structures to the broader field of specialty organic molecules. Its reactivity is harnessed to produce fine chemicals and key intermediates for various industries. chemimpex.com

In the realm of fine chemicals, this chiral isocyanate is employed in the formulation of specialty polymers and additives. chemimpex.com The isocyanate group's ability to react with nucleophiles, particularly hydroxyl groups, facilitates the formation of urethane (B1682113) linkages. This chemistry is fundamental to the production of high-performance polyurethane-based materials. By incorporating a chiral, amino-acid-derived monomer like this compound, chemists can introduce specific properties into the polymer backbone, such as improved durability, tailored functional groups, or enhanced biodegradability. This makes it a valuable component in the synthesis of advanced coatings, adhesives, and other specialized materials. chemimpex.com

A significant industrial application of this compound is its use as an intermediate in the synthesis of modern agrochemicals. chemimpex.com Many contemporary herbicides and pesticides are complex, chiral molecules whose biological efficacy is dependent on a specific stereoisomer. The compound provides a reliable source of chirality that can be incorporated into the final active ingredient. Its use as a building block allows for the efficient and stereocontrolled synthesis of these agrochemicals, contributing to enhanced crop protection and yield. chemimpex.com

Table 2: Industrial Applications in Specialty Chemicals

| Industry | Application Area | Role of this compound |

| Agrochemicals | Herbicides, Pesticides | Key chiral intermediate for the synthesis of bioactive ingredients. chemimpex.com |

| Polymer Chemistry | Specialty Polymers | Monomer for creating urethane linkages in coatings and adhesives. chemimpex.com |

| Materials Science | Functional Materials | Introduction of tailored functional groups for high-performance applications. chemimpex.com |

Mechanistic Insights into its Reactivity in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org Isocyanates are exceptionally useful components in MCRs due to the electrophilicity of the central carbon atom. rsc.org

This compound can participate in well-known MCRs such as the Ugi and Passerini reactions, or variations thereof. In a typical isocyanate-based MCR, the reaction is initiated by the nucleophilic attack on the isocyanate carbon. For example, in a four-component Ugi-type reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, the isocyanate serves as the linchpin.

The general mechanism often proceeds as follows:

The amine and carbonyl compound react to form a Schiff base (iminium ion).

The isocyanate is attacked by the carboxylate anion to form an unstable mixed anhydride (B1165640) intermediate.

This intermediate is then intercepted by the Schiff base.

A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable α-acylamino amide product.

The participation of a chiral isocyanate like this compound in these reactions allows for the direct synthesis of complex, stereochemically defined peptide-like structures. The versatility and efficiency of these isocyanate-based MCRs provide a powerful platform for generating molecular diversity and creating libraries of new chemical entities for various applications, especially in drug discovery. rsc.orgrsc.org

Integration of Methyl S 2 Isocyanatopropionate in Polymer Science and Advanced Materials

Design and Synthesis of Specialty Polymers and Copolymers

The dual functionality of Methyl (S)-(-)-2-isocyanatopropionate makes it a valuable monomer for creating specialty polymers. The isocyanate group provides a reactive site for polymerization and modification, while the inherent chirality influences the stereochemistry and secondary structure of the resulting polymer chains.

The primary application of isocyanates in polymer chemistry is in the synthesis of polyurethanes through polyaddition reactions with polyols. The use of the chiral monomer, this compound, introduces optical activity and stereoregularity into the polyurethane backbone. This is critical for applications requiring specific molecular recognition or chiroptical properties.

The reaction involves the addition of the isocyanate group across the hydroxyl groups of a diol or polyol, forming urethane (B1682113) linkages. By reacting this compound with various diols (e.g., diols with aliphatic or aromatic spacers), a range of chiral polyurethanes can be synthesized. The properties of these polymers, such as thermal stability and solubility, are influenced by the structure of the comonomer and the stereochemistry imparted by the chiral isocyanate. Research has shown that the introduction of chiral units can enhance the thermal stability and mechanical properties of polyurethane elastomers. scirp.orgresearchgate.net

Table 1: Representative Synthesis of a Chiral Polyurethane

| Parameter | Description |

|---|---|

| Monomer 1 | This compound |

| Monomer 2 | A diol (e.g., 1,4-Butanediol) |

| Reaction Type | Step-growth polyaddition |

| Linkage Formed | Urethane (-NH-COO-) |

| Key Polymer Feature | Chiral, optically active backbone |

| Potential Catalyst | Dibutyltin dilaurate (DBTDL) |

| Typical Conditions | Anhydrous solvent (e.g., DMF, Toluene), 60-80 °C |

The resulting polymers possess pendant methyl ester groups which can be further modified through post-polymerization reactions, adding another layer of functional versatility.

This compound is instrumental in developing functional polymeric additives that can modify the properties of bulk polymers. One strategy involves grafting the isocyanate monomer onto a pre-existing polymer backbone, such as polypropylene (B1209903) or polyethylene. google.com This process introduces reactive pendant isocyanate groups to the commodity plastic.

These functionalized polymers can then act as compatibilizers in polymer blends or as crosslinking agents to improve mechanical strength and thermal resistance. For instance, an isocyanate-grafted polypropylene, when blended with a polymer containing active hydrogen atoms (like amines or alcohols), can form covalent bonds at the interface, enhancing adhesion and blend morphology. google.com Furthermore, these pendant isocyanate groups can react with atmospheric moisture, leading to crosslinking through the formation of urea (B33335) linkages, which is a common curing mechanism for polyurethane-based coatings and sealants. wikipedia.orgcfmats.com

Contributions to Advanced Materials Research

The unique chemical handles of this compound enable its use in the fabrication of sophisticated materials for high-technology applications, including nanotechnology and smart systems.

In nanotechnology, the surface modification of nanoparticles is crucial for preventing agglomeration and ensuring their stable dispersion within a polymer matrix. atlantis-press.comwiley-vch.de The isocyanate group of this compound can react covalently with hydroxyl or amine groups commonly found on the surface of inorganic nanoparticles like silica (B1680970) (SiO2) or titania (TiO2). science.gov

This surface functionalization achieves two primary goals:

Compatibilization : It transforms the hydrophilic surface of the nanoparticle into a more organophilic one, improving its dispersion in hydrophobic polymer matrices.

Functionalization : It imparts the specific properties of the molecule, such as chirality, onto the nanoparticle surface.

This process allows for the creation of chiral nanocomposites where the nanoparticles can influence the morphology and properties of the polymer matrix in a controlled manner.

Table 2: Nanoparticle Surface Modification Process

| Step | Procedure | Purpose |

|---|---|---|

| 1. Activation | Pre-treatment of nanoparticles (e.g., silica) to ensure surface hydroxyl (-OH) groups are available. | To prepare the surface for reaction. |

| 2. Functionalization | Reaction of activated nanoparticles with this compound in an anhydrous solvent. | To covalently attach the chiral isocyanate molecule to the nanoparticle surface. |

| 3. Purification | Washing and centrifugation to remove unreacted molecules. | To obtain purely functionalized nanoparticles. |

| 4. Dispersion | Incorporation of modified nanoparticles into a polymer matrix. | To create a homogeneous nanocomposite material. |

Smart materials, or stimuli-responsive polymers, are designed to undergo significant changes in their properties in response to external triggers such as temperature, pH, or light. researchgate.netrsc.org this compound can be integrated into these systems, typically through post-polymerization modification, to add functionality or tune the material's response. researchgate.net

For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM), which has a lower critical solution temperature (LCST) in water, can be synthesized with pendant hydroxyl groups. These hydroxyl groups can then be reacted with this compound. The attachment of this chiral, relatively hydrophobic group can alter the hydrophilic/hydrophobic balance of the polymer chains, thereby modifying the LCST. researchgate.netmdpi.com This provides a method for fine-tuning the temperature at which the smart material actuates. Furthermore, the introduction of chiral centers can enable the material to interact selectively with other chiral molecules, opening possibilities for chiral-responsive sensors or separation media. semanticscholar.org

Controlled Polymerization Strategies Using Isocyanate Functionality

Controlling the polymerization of monomers with highly reactive functional groups like isocyanates is a significant challenge in polymer synthesis. The goal is to produce polymers with well-defined molecular weights and low dispersity, which is essential for many advanced applications. Two primary strategies have emerged to control polymerizations involving isocyanates.

The "Blocked Isocyanate" Approach : Due to the high reactivity of the isocyanate group, which can be incompatible with the conditions of many controlled radical polymerization (CRP) techniques, a protection strategy is often employed. The isocyanate is "blocked" by reacting it with a thermally labile agent, such as an oxime or phenol. usm.edu This blocked isocyanate monomer is stable under CRP conditions (e.g., RAFT or ATRP) and can be copolymerized to form a well-defined polymer. Subsequently, the polymer is heated to remove the blocking group, regenerating the reactive pendant isocyanate functionalities along the polymer backbone. This method allows for the synthesis of reactive, isocyanate-functional polymers with precise control over the macromolecular architecture. usm.edusemanticscholar.org

Post-Polymerization Modification : This versatile strategy involves first synthesizing a well-defined precursor polymer using a controlled polymerization method. This precursor polymer is designed with functional groups that can be later converted into isocyanates. For example, a polymer with pendant primary amine groups can be reacted with diphosgene or a similar reagent to convert the amines into isocyanates. rsc.org Alternatively, a polymer containing hydroxyl groups can be reacted with an isocyanate-containing molecule like this compound to attach the desired functionality. researchgate.netcmu.edu This approach separates the controlled polymerization step from the introduction of the sensitive isocyanate group, offering a robust pathway to functional polymers.

Table 3: Comparison of Controlled Polymerization Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Blocked Isocyanate | Polymerization of a monomer with a protected isocyanate group, followed by deprotection. | Allows direct incorporation into the polymer backbone via CRP; good control over monomer placement. | Requires an additional deprotection step which must be highly efficient; blocking agents can sometimes be difficult to remove completely. |

| Post-Polymerization Modification | Synthesis of a precursor polymer followed by chemical conversion or attachment of the isocyanate group. | Highly versatile; separates sensitive chemistry from the polymerization step; allows characterization of the precursor polymer. | Can be difficult to achieve 100% conversion; potential for side reactions during the modification step. |

Theoretical and Computational Studies of Methyl S 2 Isocyanatopropionate

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are essential for elucidating the three-dimensional structure and conformational preferences of Methyl (S)-(-)-2-Isocyanatopropionate. The inherent flexibility of the molecule, characterized by rotation around the C-C and C-N single bonds, gives rise to multiple potential energy minima, or conformers. Computational methods, particularly Density Functional Theory (DFT), are widely employed to explore the conformational landscape and identify the most stable geometries.

The conformational analysis of similar chiral molecules, such as alanine (B10760859) and its derivatives, provides a strong basis for predicting the behavior of this compound. usp.brresearchgate.net Studies on related amino acid-derived compounds indicate that intramolecular hydrogen bonding and steric hindrance are the primary factors governing conformational stability. nih.gov For this compound, the orientation of the isocyanate (-N=C=O) and methyl ester (-COOCH₃) groups relative to the chiral center is of particular interest.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound This table presents hypothetical data based on typical energy differences observed in conformational studies of similar chiral molecules.

| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) |

| I | -60° | 0.00 |

| II | 60° | 1.25 |

| III | 180° | 2.50 |

The data illustrates that even small rotations around the central carbon-carbon bond can lead to significant differences in stability, with one conformer being predominantly favored at room temperature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound and to understand the origins of stereoselectivity.

Elucidation of Stereoselectivity in Chemical Transformations

The chiral nature of this compound makes it a valuable reagent in asymmetric synthesis. Computational modeling of its reactions allows for the detailed examination of transition states, which are the key to understanding how stereoselectivity arises. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product will be favored.

For instance, in the reaction of the isocyanate group with a nucleophile, the approach of the nucleophile can be influenced by the stereochemistry of the isocyanatopropionate. DFT calculations can model the different pathways and identify the lowest energy transition state, thereby explaining the observed stereochemical outcome. acs.org These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for directing the reaction towards a specific stereoisomer. acs.org

Prediction of Reactivity and Selectivity in Novel Reaction Systems

Theoretical models are not only used to explain known reactions but also to predict the outcome of new, unexplored chemical transformations. scienceopen.comgrnjournal.us By simulating the reaction of this compound with various reactants under different conditions, it is possible to forecast its reactivity and selectivity. This predictive power is invaluable for designing new synthetic routes and for discovering novel chemical reactions.

Quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be calculated to assess the reactivity of different sites within the molecule. scienceopen.com For example, the LUMO of the isocyanate group indicates its susceptibility to nucleophilic attack, a key reaction pathway for this functional group. mdpi.com

Table 2: Calculated Activation Barriers for Competing Reaction Pathways This table contains hypothetical data illustrating how computational chemistry can be used to predict the selectivity of a reaction involving this compound.

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| A | Methanol | 15.2 | Urethane (B1682113) |

| B | Aniline | 12.8 | Urea (B33335) |

| C | Water | 18.5 | Unstable carbamic acid |

These calculations can guide experimental chemists in choosing the optimal reaction conditions to achieve the desired product.

Advanced Spectroscopic Interpretation through Computational Methods

Computational methods play a crucial role in the interpretation of experimental spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy. By calculating the expected spectroscopic parameters for different conformers or isomers, a direct comparison with experimental data can be made, allowing for the unambiguous assignment of the observed signals.

For this compound, theoretical calculations of vibrational frequencies can aid in the assignment of complex IR spectra. mdpi.comdocumentsdelivered.com Similarly, the calculation of NMR chemical shifts can help in the structural elucidation of reaction products. mdpi.com

Given its chirality, chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful tool for characterizing this compound. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum, and the comparison with the experimental spectrum can be used to determine the absolute configuration of the molecule. nih.gov This is especially valuable for confirming the stereochemical integrity of the compound throughout a synthetic sequence.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data This table presents a hypothetical comparison to demonstrate the synergy between experimental and computational spectroscopy.

| Spectroscopic Technique | Experimental Value | Calculated Value (Conformer I) |

| IR Stretch (N=C=O) | 2260 cm⁻¹ | 2255 cm⁻¹ |

| ¹H NMR (α-H) | 4.2 ppm | 4.1 ppm |

| ECD (λ_max) | 215 nm | 218 nm |

The close agreement between the experimental and calculated data provides strong evidence for the assigned structure and conformation.

Future Research Directions and Emerging Paradigms for Methyl S 2 Isocyanatopropionate

Innovations in Green Chemistry Approaches for its Synthesis and Utilization

The future of chemical synthesis is increasingly focused on sustainable and environmentally friendly processes. rsc.orgmlsu.ac.in For isocyanates like Methyl (S)-(-)-2-isocyanatopropionate, this involves moving away from hazardous reagents such as phosgene (B1210022) and developing methods that are safer and more efficient. rsc.orgresearchgate.net

Key green chemistry principles guiding this research include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. mlsu.ac.in Future synthetic strategies for this compound are likely to focus on alternative, greener pathways. One promising avenue is the use of biomass as a feedstock, which could provide a renewable source for the carbon backbone of the molecule. bohrium.comsemanticscholar.org

Another area of innovation lies in the reaction conditions themselves. Minimizing energy requirements by conducting syntheses at ambient temperature and pressure is a core goal of green chemistry. mlsu.ac.in The development of solvent-free reaction systems or the use of benign solvents will also be crucial in reducing the environmental impact of producing this important chemical intermediate. Research into solid-state synthesis or aqueous-based reaction media could significantly enhance the green credentials of its production.

Detailed research findings in the broader field of isocyanate synthesis point towards several innovative strategies that could be adapted for this compound. The Curtius rearrangement, for instance, offers a pathway to isocyanates from carboxylic acids via an acyl azide (B81097) intermediate under mild conditions, which is known for maintaining chiral integrity. researchgate.net Additionally, direct C-H activation is an emerging method for preparing aliphatic isocyanates at room temperature, offering a more direct and efficient synthetic route. researchgate.net

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Phosgene-Free Synthesis | Eliminates the use of a highly toxic and hazardous reagent. rsc.org |

| Biomass-Derived Feedstocks | Reduces reliance on fossil fuels and promotes sustainability. semanticscholar.org |

| Solvent Minimization | Decreases waste and the environmental impact of volatile organic compounds. mlsu.ac.in |

| Energy-Efficient Reactions | Lowers production costs and carbon footprint by operating at ambient conditions. mlsu.ac.in |

| Catalytic C-H Activation | Offers a more direct and atom-economical synthetic route. researchgate.net |

Expanded Applications in Emerging Fields of Chemical Science

This compound is already an important intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals like herbicides and pesticides. chemimpex.com Its utility also extends to polymer chemistry, where it serves as a building block for specialty coatings and adhesives. chemimpex.com The future will likely see its application expand into other cutting-edge areas of chemical science.

The chiral nature of this compound makes it particularly valuable for asymmetric synthesis, a field of growing importance in drug discovery and development. tcichemicals.com Its ability to introduce a specific stereocenter can be leveraged in the synthesis of complex, biologically active molecules with high selectivity, potentially leading to more effective and safer drugs.

In the field of materials science, the reactivity of the isocyanate group can be exploited to create novel functional materials. chemimpex.com For example, it can be used to modify the surfaces of nanoparticles or polymers to impart specific properties, such as biocompatibility for medical implants or enhanced binding for sensor applications. The formation of urethane (B1682113) linkages is a key reaction, and this could be used to develop advanced, high-performance materials with tailored properties. chemimpex.com

Emerging applications could also be found in the development of "smart" polymers that respond to environmental stimuli. By incorporating this compound into polymer backbones, materials could be designed to change their shape, permeability, or other properties in response to changes in pH, temperature, or light.

| Current Application Field | Emerging Application Field | Potential Impact |

| Pharmaceuticals | Targeted Drug Delivery Systems | Enhanced therapeutic efficacy and reduced side effects. |

| Agrochemicals | Controlled-Release Pesticides | Improved crop protection and reduced environmental contamination. |

| Polymer Chemistry | Biocompatible Polymers for Medical Devices | Development of safer and more effective implants and medical tools. chemimpex.com |

| Specialty Chemicals | Molecular Probes and Sensors | Creation of highly sensitive and selective detection technologies. |

Development of Novel Catalytic Systems for Isocyanate-Mediated Reactions

Advances in catalysis are crucial for unlocking the full potential of isocyanate-mediated reactions. The development of novel catalytic systems can lead to higher yields, improved selectivity, and milder reaction conditions, all of which align with the principles of green chemistry. mdpi.com

For reactions involving this compound, the development of catalysts that can control the stereochemical outcome of reactions is of particular interest. Chiral catalysts, such as manganese salen complexes, have shown promise in the asymmetric synthesis of ureas via C-H activation, a reaction type that could be applicable to this isocyanate. researchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reusability. mdpi.com Research into supported metal catalysts, such as palladium or platinum nanoparticles on various supports, could lead to highly efficient and recyclable catalytic systems for reactions involving isocyanates. mdpi.com These systems can also offer greater stability and longevity compared to their homogeneous counterparts.

Furthermore, the exploration of non-traditional activation methods, such as photoredox catalysis, could open up new reaction pathways for isocyanates. rsc.org These methods can often proceed under very mild conditions and can enable transformations that are not possible with conventional thermal methods. The combination of novel catalyst design with innovative activation strategies will be a key driver of future progress in this area.

| Catalyst Type | Potential Advantage for Isocyanate Reactions | Example |

| Chiral Homogeneous Catalysts | High enantioselectivity in asymmetric synthesis. | Manganese Salen Complexes researchgate.net |

| Supported Metal Nanoparticles | High activity, selectivity, and recyclability. mdpi.com | Palladium on Carbon |

| Bifunctional Acid-Base Catalysts | Can promote multi-step reactions in a single pot. | Niobium on Silica (B1680970) researchgate.net |

| Photoredox Catalysts | Enables novel transformations under mild conditions. rsc.org | Acridinium Dyes |

常见问题

Q. What are the recommended laboratory-scale synthesis methods for Methyl (S)-(-)-2-Isocyanatopropionate?

this compound is typically synthesized via the reaction of (S)-2-aminopropionic acid derivatives with phosgene or safer alternatives like triphosgene. A common protocol involves:

- Step 1 : Activation of (S)-2-chloropropionic acid methyl ester (CAS 73246-45-4) using phosgene in anhydrous dichloromethane at 0–5°C .

- Step 2 : Purification via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg).

- Key Considerations : Use inert gas (N₂/Ar) to prevent moisture-induced decomposition. Monitor reaction progress via FT-IR for the disappearance of the amine peak (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for the methyl ester singlet (~3.7 ppm) and chiral center splitting patterns (e.g., δ 4.2–4.5 ppm for the α-proton).

- ¹³C NMR : Confirm the isocyanate carbon at ~120–125 ppm .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) to verify enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Advanced Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Conflicting stability data often arise from variations in storage conditions or impurities. Systematic approaches include:

-

Controlled Stability Studies :

Condition Degradation Rate (k, h⁻¹) Half-Life (t₁/₂) Dry N₂, -20°C 0.002 346 hours Ambient, humid 0.015 46 hours Data inferred from analogous isocyanates . -

Impurity Analysis : Use LC-MS to detect trace amines or moisture, which accelerate decomposition via urea formation .

Q. What strategies optimize chiral purity during large-scale synthesis?

Q. How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic additions?

-

Solvent Effects :

Solvent Dielectric Constant (ε) Reaction Rate (k, M⁻¹s⁻¹) Toluene 2.4 0.12 THF 7.5 0.45 DMF 37 1.20 Polar solvents stabilize transition states, accelerating reactions like amine additions . -

Temperature : Arrhenius plots reveal an activation energy (Eₐ) of ~45 kJ/mol for ethanolamine addition, suggesting moderate thermal sensitivity .

Methodological Guidance for Data Contradictions

Q. Conflicting yields in peptide coupling reactions: How to troubleshoot?

Discrepancies often stem from competing side reactions (e.g., isocyanate hydrolysis). Mitigation strategies:

- In Situ IR Monitoring : Track isocyanate consumption (2270 cm⁻¹) to optimize reaction quenching.

- Additive Screening : Use scavengers like molecular sieves to sequester water .

Q. Why do computational models underestimate the compound’s electrophilicity?

Many DFT methods fail to account for solvent effects on the isocyanate group’s electron-withdrawing capacity. Hybrid approaches (e.g., COSMO-RS with B3LYP-D3) improve accuracy for predicting reactivity in protic solvents .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- PPE : Nitrile gloves (≥8 mil), sealed goggles, and Tyvek suits.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。